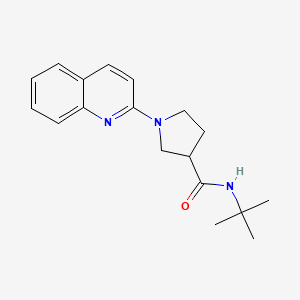

![molecular formula C18H21F3N6 B6472625 2-(pyrrolidin-1-yl)-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine CAS No. 2640867-37-2](/img/structure/B6472625.png)

2-(pyrrolidin-1-yl)-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(pyrrolidin-1-yl)-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyrimidine ring and a pyridine ring, both of which are aromatic heterocycles with nitrogen atoms .

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various chemical reactions. While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized using various strategies . For instance, pyrazinamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a pyrimidine ring, and a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrimidine and pyridine rings are aromatic heterocycles with nitrogen atoms .作用机制

Target of Action

Compounds with a similar pyrrolidine structure have shown nanomolar activity against ck1γ and ck1ε .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a unique manner, potentially leading to changes in the target’s function.

Biochemical Pathways

Compounds with similar structures have been found to inhibit collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis. This suggests that this compound may affect collagen-related pathways.

Pharmacokinetics

Modifications have been made to similar compounds to improve their pharmacokinetic profiles . The ADME properties of this compound, including its absorption, distribution, metabolism, and excretion, would significantly impact its bioavailability and efficacy.

Result of Action

Compounds with similar structures have shown anti-fibrotic activities . They effectively inhibited the expression of collagen and reduced the content of hydroxyproline in cell culture medium in vitro .

属性

IUPAC Name |

2-pyrrolidin-1-yl-4-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N6/c19-18(20,21)15-13-14(3-5-22-15)25-9-11-26(12-10-25)16-4-6-23-17(24-16)27-7-1-2-8-27/h3-6,13H,1-2,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXMFYSJIGKABB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=CC(=NC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(2-{[2,2'-bithiophene]-5-yl}ethyl)ethanediamide](/img/structure/B6472547.png)

![3-(4-methyl-1H-pyrazol-1-yl)-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6472553.png)

![1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6472571.png)

![6,7-dimethoxy-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6472584.png)

![4-[1-(6,7-dimethoxyquinazolin-4-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6472592.png)

![1-[4-(4-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6472605.png)

![N-[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6472611.png)

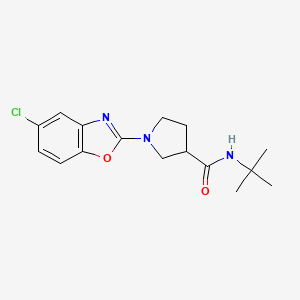

![4-(pyrrolidin-1-yl)-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B6472612.png)

![3-(cyclopropylmethylidene)-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6472631.png)

![4-[(6-ethyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol](/img/structure/B6472643.png)